molecular formula C6HN9O6 B11605304 3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole

3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole

Cat. No.: B11605304
M. Wt: 295.13 g/mol
InChI Key: HBIYTQUIZPGKSU-UHFFFAOYSA-N
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Description

3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole is a heterocyclic compound known for its energetic properties It is structurally characterized by the presence of multiple nitro groups and oxadiazole rings, which contribute to its high density and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole typically involves the reaction of precursor compounds under controlled conditions. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). The mixture is stirred and filtered to remove insoluble by-products, followed by purification through flash column chromatography .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency. This includes optimizing reaction conditions, using industrial-grade solvents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Ammonia (NH₃) in toluene.

Major Products

The major products formed from these reactions include various amino and hydroxyl derivatives, which can further undergo additional chemical transformations.

Scientific Research Applications

3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other energetic materials and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of explosives, propellants, and pyrotechnics.

Mechanism of Action

The mechanism of action of 3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole involves its ability to release a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gaseous products and a release of heat. This makes it an effective component in explosive formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole is unique due to its combination of multiple nitro groups and heterocyclic rings, which confer high density, stability, and energetic properties. This makes it a valuable compound for various applications in the field of energetic materials.

Properties

Molecular Formula

C6HN9O6

Molecular Weight

295.13 g/mol

IUPAC Name

3-nitro-4-[3-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]-1,2,5-oxadiazole

InChI

InChI=1S/C6HN9O6/c16-14(17)5-1(10-20-12-5)3-7-4(9-8-3)2-6(15(18)19)13-21-11-2/h(H,7,8,9)

InChI Key

HBIYTQUIZPGKSU-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])C2=NC(=NN2)C3=NON=C3[N+](=O)[O-]

Origin of Product

United States

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